molecular formula C22H24F3N3O2 B2507701 3-({1-[3-(Trifluoromethyl)benzoyl]piperidin-4-yl}methoxy)-5,6,7,8-tetrahydrocinnoline CAS No. 2310208-13-8

3-({1-[3-(Trifluoromethyl)benzoyl]piperidin-4-yl}methoxy)-5,6,7,8-tetrahydrocinnoline

Cat. No.: B2507701
CAS No.: 2310208-13-8
M. Wt: 419.448
InChI Key: SEBBEMPALNEXHX-UHFFFAOYSA-N
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Description

3-({1-[3-(Trifluoromethyl)benzoyl]piperidin-4-yl}methoxy)-5,6,7,8-tetrahydrocinnoline is a complex organic compound that features a trifluoromethyl group, a piperidine ring, and a tetrahydrocinnoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({1-[3-(Trifluoromethyl)benzoyl]piperidin-4-yl}methoxy)-5,6,7,8-tetrahydrocinnoline typically involves multiple steps. One common approach is to start with the preparation of the piperidine derivative, followed by the introduction of the trifluoromethylbenzoyl group. The final step involves the formation of the tetrahydrocinnoline core through a cyclization reaction. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve high temperatures and pressures to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors is also becoming more common, as they offer better control over reaction parameters and can lead to more efficient production processes.

Chemical Reactions Analysis

Types of Reactions

3-({1-[3-(Trifluoromethyl)benzoyl]piperidin-4-yl}methoxy)-5,6,7,8-tetrahydrocinnoline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

3-({1-[3-(Trifluoromethyl)benzoyl]piperidin-4-yl}methoxy)-5,6,7,8-tetrahydrocinnoline has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of 3-({1-[3-(Trifluoromethyl)benzoyl]piperidin-4-yl}methoxy)-5,6,7,8-tetrahydrocinnoline involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The piperidine ring and tetrahydrocinnoline core also play crucial roles in its activity by stabilizing the compound and facilitating its interaction with target molecules.

Comparison with Similar Compounds

Similar Compounds

    3-(Trifluoromethyl)benzoyl derivatives: These compounds share the trifluoromethylbenzoyl group and may exhibit similar chemical reactivity.

    Piperidine derivatives: Compounds containing the piperidine ring are often studied for their pharmacological properties.

    Tetrahydrocinnoline derivatives: These compounds are of interest due to their structural similarity and potential biological activities.

Uniqueness

3-({1-[3-(Trifluoromethyl)benzoyl]piperidin-4-yl}methoxy)-5,6,7,8-tetrahydrocinnoline is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24F3N3O2/c23-22(24,25)18-6-3-5-17(12-18)21(29)28-10-8-15(9-11-28)14-30-20-13-16-4-1-2-7-19(16)26-27-20/h3,5-6,12-13,15H,1-2,4,7-11,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEBBEMPALNEXHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(C=C2C1)OCC3CCN(CC3)C(=O)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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